

Enoltasosartan's Structure-Activity Relationship: A Technical Guide

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Compound of Interest		
Compound Name:	Enoltasosartan	
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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **enoltasosartan**, a potent and long-acting angiotensin II receptor blocker (ARB).

Enoltasosartan is the active metabolite of tasosartan and exerts its antihypertensive effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Structure-Activity Relationship Data

The SAR of **enoItasosartan** is intrinsically linked to its core chemical scaffold, a pyrido[2,3-d]pyrimidine ring system, connected to a biphenyl-tetrazole moiety. Modifications to this core structure have been explored to understand the key molecular features required for high-affinity binding to the AT1 receptor and potent in vivo activity. The following tables summarize the quantitative data from studies on a series of pyrido[2,3-d]pyrimidine analogs, including tasosartan (the prodrug of **enoItasosartan**).



Compoun d	R2	R4	R5	R6	x	AT1 Receptor Binding IC50 (nM) [1]
Tasosartan (4a)	СНЗ	СНЗ	н	н	0	1.6
4b	C2H5	СНЗ	Н	Н	0	3.1
4c	n-C3H7	CH3	Н	Н	0	10
4d	i-C3H7	CH3	Н	Н	0	11
4e	СН3	C2H5	Н	Н	0	2.5
4f	СН3	n-C3H7	Н	Н	0	12
4g	Н	CH3	Н	Н	0	11
4h	СН3	Н	Н	Н	0	4.3
4i	Cl	CH3	Н	Н	0	14
4j	СНЗ	Cl	Н	Н	0	13
4k	СНЗ	CH3	CH3	Н	0	2.4
41	СН3	CH3	Н	CI	0	3.6

Table 1: In Vitro AT1 Receptor Binding Affinity of Tasosartan Analogs. This table illustrates the impact of substitutions on the pyrido[2,3-d]pyrimidine ring on the binding affinity to the AT1 receptor. The data indicates that small alkyl groups at the R2 and R4 positions, such as methyl groups found in tasosartan, are optimal for high-affinity binding.



Compound	Dose (mg/kg, i.v.)	% Inhibition of Ang II Pressor Response[1]
Tasosartan (4a)	0.3	85
4b	1.0	75
4e	1.0	79
4g	3.0	65
4h	3.0	70

Table 2: In Vivo Efficacy of Selected Tasosartan Analogs. This table presents the in vivo activity of key analogs in an anesthetized, ganglion-blocked angiotensin II-infused rat model. Tasosartan (4a) demonstrated the most potent inhibition of the angiotensin II-induced pressor response.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **enoltasosartan** and its analogs.

AT1 Receptor Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of test compounds for the angiotensin II type 1 (AT1) receptor.

Protocol:

- Membrane Preparation: Membranes are prepared from a suitable source rich in AT1
 receptors, such as rat liver or adrenal cortex, or from cells recombinantly expressing the
 human AT1 receptor. The tissue or cells are homogenized in a buffered solution and
 centrifuged to pellet the membranes, which are then washed and resuspended in an
 appropriate assay buffer.
- Binding Reaction: The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled ligand, such as [125I]Sar1,Ile8-Angiotensin II, is incubated



with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., **enoltasosartan** analogs).

- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The bound radioligand is separated from the free
 radioligand by rapid filtration through a glass fiber filter, which traps the membranes. The
 filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.
- Data Analysis: The data is analyzed using non-linear regression to determine the
 concentration of the test compound that inhibits 50% of the specific binding of the radioligand
 (IC50). The IC50 value is a measure of the compound's binding affinity for the receptor.

In Vivo Angiotensin II-Induced Pressor Response Assay

This in vivo assay assesses the ability of a test compound to antagonize the physiological effects of angiotensin II.

Protocol:

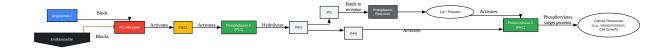
- Animal Model: The assay is typically performed in anesthetized, ganglion-blocked rats to eliminate confounding autonomic reflexes.
- Instrumentation: The animals are instrumented for continuous monitoring of arterial blood pressure.
- Angiotensin II Infusion: A continuous intravenous infusion of angiotensin II is administered to produce a sustained increase in blood pressure.
- Test Compound Administration: Once a stable pressor response to angiotensin II is established, the test compound is administered intravenously at various doses.
- Measurement of Blood Pressure: The effect of the test compound on the angiotensin IIinduced pressor response is measured as the percentage reduction in the elevated blood



pressure.

• Data Analysis: Dose-response curves are constructed to determine the potency of the test compound in antagonizing the effects of angiotensin II in vivo.

Mandatory Visualizations AT1 Receptor Signaling Pathway

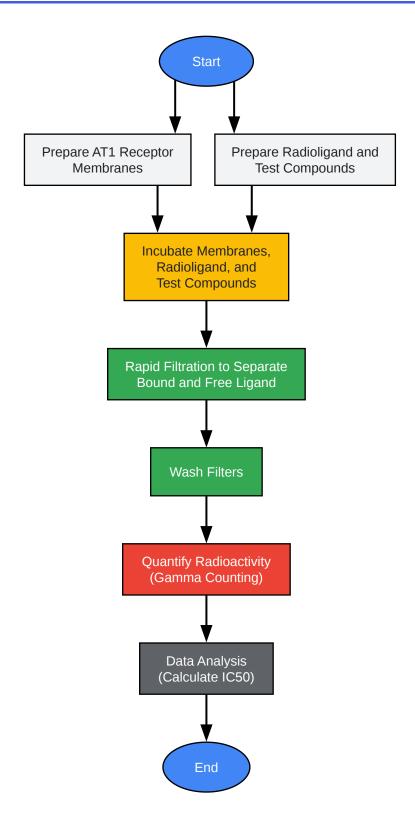


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Caption: Angiotensin II type 1 (AT1) receptor signaling pathway and the inhibitory action of **enoltasosartan**.

Radioligand Binding Assay Workflow





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Caption: A typical workflow for an in vitro radioligand binding assay to determine AT1 receptor affinity.



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References

- 1. Pyrido[2,3-d]pyrimidine angiotensin II antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
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